(s)-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
(S)-2-Methyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines. These compounds are characterized by a quinoline core structure that is partially saturated. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 2-methylquinoline using a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired enantiomer. Additionally, asymmetric synthesis methods using chiral auxiliaries or ligands can be employed to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated quinoline structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used for hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinoline and its derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline compounds depending on the reagents used.
Scientific Research Applications
(S)-2-Methyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-Methylquinoline: A non-chiral analog with similar chemical properties but different biological activities.
1,2,3,4-Tetrahydroquinoline: A fully saturated analog without the methyl group, showing different reactivity.
Quinoline: The parent compound with a fully unsaturated structure, used in various chemical syntheses.
Uniqueness: (S)-2-Methyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral nature, which can lead to specific interactions with biological targets. This enantiomeric specificity can result in distinct pharmacological and biochemical properties compared to its non-chiral or differently substituted analogs.
Properties
IUPAC Name |
(2S)-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZICUKPOZUKZLL-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337229 | |
Record name | (2S)-1,2,3,4-Tetrahydro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200125-70-8 | |
Record name | (2S)-1,2,3,4-Tetrahydro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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